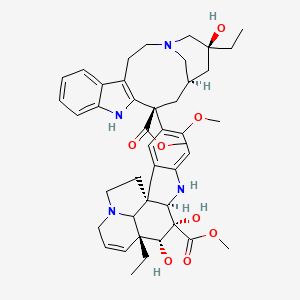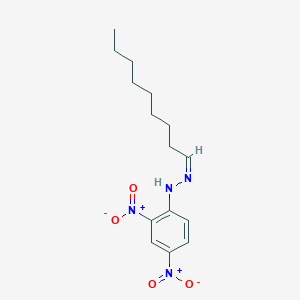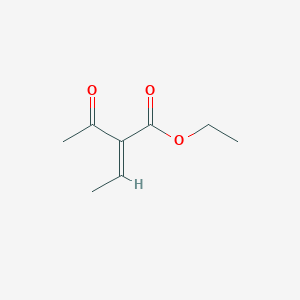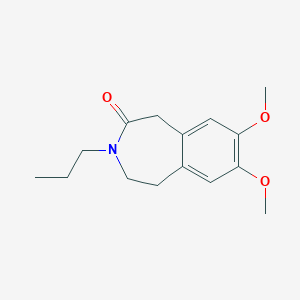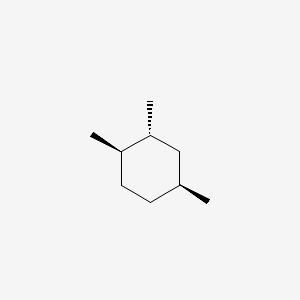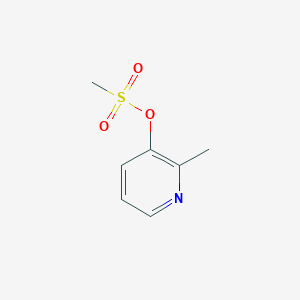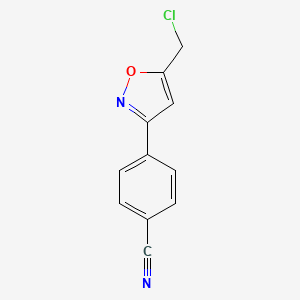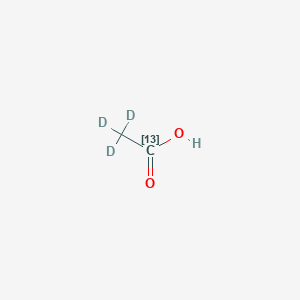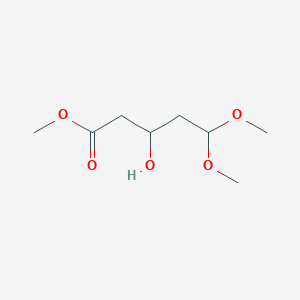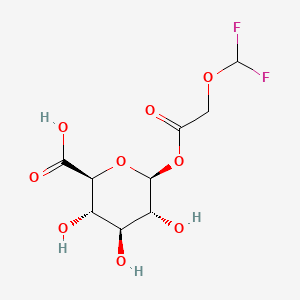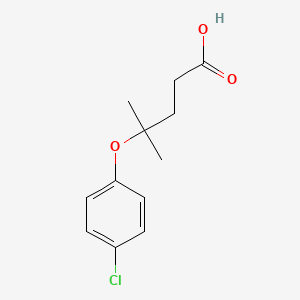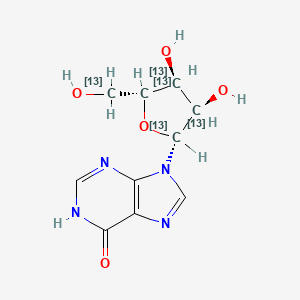
Piperacillin Thiazolamide Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperacillin Thiazolamide Dimer is a derivative of Piperacillin, a broad-spectrum semi-synthetic antibiotic related to Penicillin.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperacillin Thiazolamide Dimer involves the reaction of Piperacillin with Thiazolamide derivatives. One efficient method includes the use of a one-pot multicomponent procedure where 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one reacts with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Piperacillin Thiazolamide Dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the thiazole ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the thiazole ring, can introduce various functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various Piperacillin Thiazolamide derivatives with modified antibacterial and pharmacological properties .
Applications De Recherche Scientifique
Piperacillin Thiazolamide Dimer has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel antibiotics and antimicrobial agents.
Biology: Studied for its potential to inhibit bacterial growth and biofilm formation.
Medicine: Investigated for its efficacy in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new materials with antimicrobial properties
Mécanisme D'action
The mechanism of action of Piperacillin Thiazolamide Dimer involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to the inhibition of cell wall biosynthesis. As a result, bacterial cells eventually lyse due to the ongoing activity of cell wall autolytic enzymes .
Comparaison Avec Des Composés Similaires
Piperacillin: A broad-spectrum antibiotic used in combination with tazobactam.
Thiazolamide Derivatives: Compounds containing thiazole rings with various biological activities, including antimicrobial and antifungal properties
Uniqueness: Piperacillin Thiazolamide Dimer stands out due to its combined structural features, which enhance its antibacterial efficacy and broaden its spectrum of activity.
Propriétés
Formule moléculaire |
C46H56N10O15S2 |
|---|---|
Poids moléculaire |
1053.1 g/mol |
Nom IUPAC |
(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-3-[(2R,4S)-2-[(R)-carboxy-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C46H56N10O15S2/c1-7-52-19-21-54(37(62)35(52)60)43(70)49-25(23-15-11-9-12-16-23)31(57)47-27(40(64)65)33-51-29(45(3,4)72-33)34(59)56-30(42(68)69)46(5,6)73-39(56)28(41(66)67)48-32(58)26(24-17-13-10-14-18-24)50-44(71)55-22-20-53(8-2)36(61)38(55)63/h9-18,25-30,33,39,51H,7-8,19-22H2,1-6H3,(H,47,57)(H,48,58)(H,49,70)(H,50,71)(H,64,65)(H,66,67)(H,68,69)/t25-,26-,27+,28+,29+,30+,33-,39-/m1/s1 |
Clé InChI |
JZPIEHSTAJLWMP-WGFJGCAFSA-N |
SMILES isomérique |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)N4[C@H](SC([C@@H]4C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)[C@@H](C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O |
SMILES canonique |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)N4C(SC(C4C(=O)O)(C)C)C(C(=O)O)NC(=O)C(C5=CC=CC=C5)NC(=O)N6CCN(C(=O)C6=O)CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


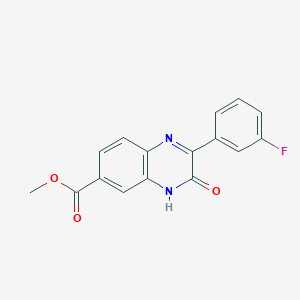
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
